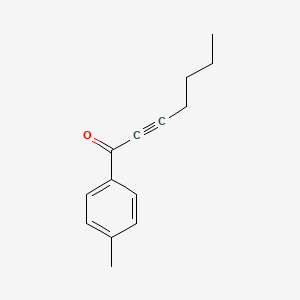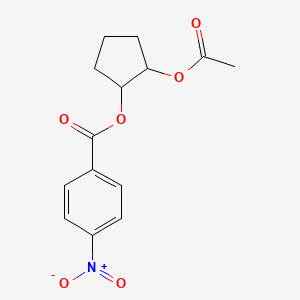
(2-Acetyloxycyclopentyl) 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Acetyloxycyclopentyl) 4-nitrobenzoate is an organic compound with the molecular formula C14H15NO6 It is characterized by the presence of an acetyloxy group attached to a cyclopentyl ring and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyloxycyclopentyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-acetyloxycyclopentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Acetyloxycyclopentyl) 4-nitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-acetyloxycyclopentanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Hydrolysis: 4-nitrobenzoic acid and 2-acetyloxycyclopentanol.
Reduction: (2-Acetyloxycyclopentyl) 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(2-Acetyloxycyclopentyl) 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or substrates in biochemical assays.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific biological activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (2-Acetyloxycyclopentyl) 4-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. For instance, if the compound is used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Acetyloxycyclopentyl) 4-aminobenzoate: A reduction product of (2-Acetyloxycyclopentyl) 4-nitrobenzoate.
(2-Hydroxycyclopentyl) 4-nitrobenzoate: A hydrolysis product where the acetyloxy group is replaced by a hydroxy group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and makes the compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
37844-68-1 |
|---|---|
Molecular Formula |
C14H15NO6 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
(2-acetyloxycyclopentyl) 4-nitrobenzoate |
InChI |
InChI=1S/C14H15NO6/c1-9(16)20-12-3-2-4-13(12)21-14(17)10-5-7-11(8-6-10)15(18)19/h5-8,12-13H,2-4H2,1H3 |
InChI Key |
JKDSBXDOQZTOFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCC1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


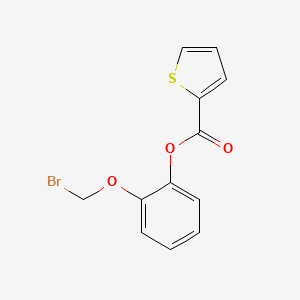

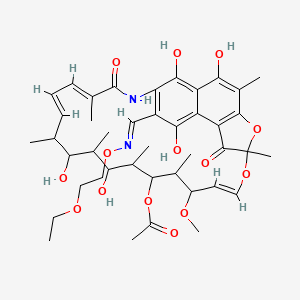
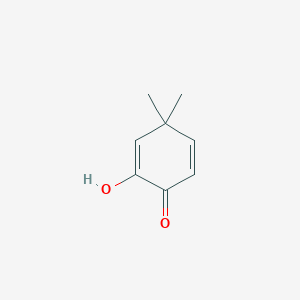
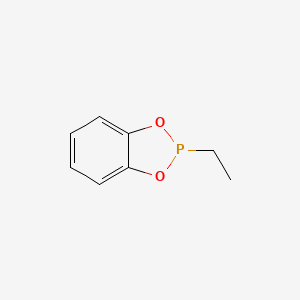
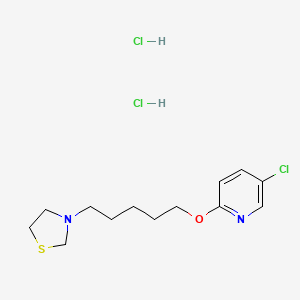
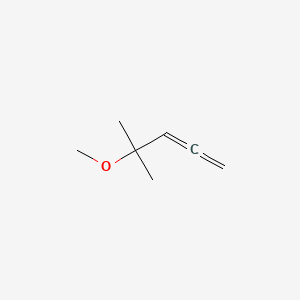

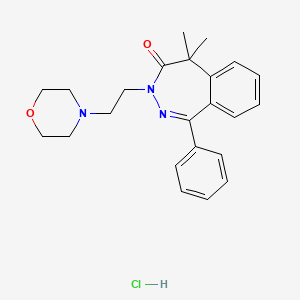
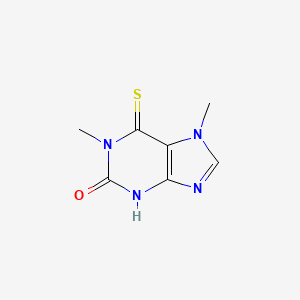
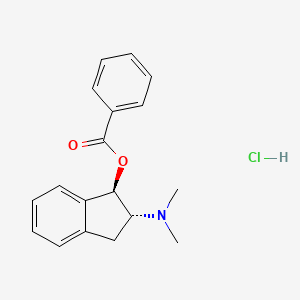
![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)
![(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14664624.png)
